molecular formula C17H13N3O2S B2387119 N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide CAS No. 1252267-20-1

N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No. B2387119
CAS RN: 1252267-20-1
M. Wt: 323.37
InChI Key: RMYKFVVJDWTDAH-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have various biological effects and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been reported to have antibacterial and antifungal activity. Furthermore, N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been reported to inhibit the activity of protein kinase C, which is involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide in lab experiments is its potential anticancer activity. Additionally, it has been reported to have antibacterial and antifungal activity, which could be useful in the development of new antibiotics. However, one limitation of using this compound is its limited solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide. One future direction is the development of new methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide. Furthermore, the potential applications of this compound in the development of new antibiotics and anticancer agents should be explored. Finally, the development of new formulations of N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide with improved solubility and bioavailability could enhance its efficacy in lab experiments.

Synthesis Methods

N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide can be synthesized using different methods. One of the methods involves the reaction between 2-furylthiocyanate and N-benzylcyanomethylamine in the presence of a base. Another method involves the reaction between 2-furylthiocyanate and N-benzylcyanomethylamine followed by the reaction with ethyl chloroformate. Both methods have been reported to yield N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide in good yields.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been studied for its potential applications in scientific research. This compound has been reported to have anticancer activity and has been studied as a potential anticancer agent. It has also been studied for its antibacterial and antifungal activity. Additionally, N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide has been studied for its potential use as an inhibitor of protein kinase C.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c18-8-9-20(11-13-5-2-1-3-6-13)17(21)14-12-23-16(19-14)15-7-4-10-22-15/h1-7,10,12H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYKFVVJDWTDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CSC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide

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